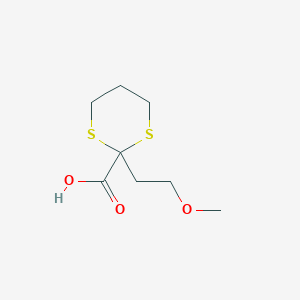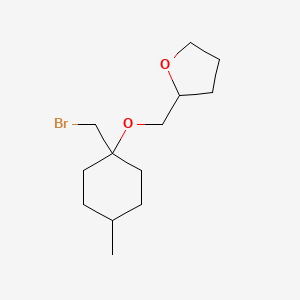![molecular formula C9H12F2O B13545987 {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{8,8-Difluorotricyclo[3210,2,7]octan-1-yl}methanol is a synthetic organic compound with the molecular formula C9H12F2O It is characterized by a tricyclic structure with two fluorine atoms attached to the octane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Hydroxylation: The final step involves the introduction of the hydroxyl group (-OH) to form the methanol derivative. This can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
{8,8-Difluorotricyclo[3.2.1.0,2,7]octane}: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
{8,8-Dichlorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.
{8,8-Difluorobicyclo[3.2.1]octan-1-yl}methanol: A bicyclic analog with different ring strain and reactivity.
Uniqueness
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is unique due to its tricyclic structure, which imparts distinct steric and electronic properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H12F2O |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
(8,8-difluoro-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h5-7,12H,1-4H2 |
InChIキー |
JBVNYLXQKGCROP-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C2(C(C1C3)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)



![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
